N-[4-(dimethylamino)phenyl]-3-nitrobenzamide -

N-[4-(dimethylamino)phenyl]-3-nitrobenzamide

Catalog Number: EVT-5845137
CAS Number:
Molecular Formula: C15H15N3O3
Molecular Weight: 285.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-(Dimethylamino)phenyl)-3,5-diphenylformazane

Compound Description: This compound serves as a precursor in the synthesis of a "boratetrazine" derivative. [] The reaction involves treatment with boron trifluoride diethyl etherate and triethylamine. []

Relevance: 1-(4-(Dimethylamino)phenyl)-3,5-diphenylformazane shares the core structure of a 4-(dimethylamino)phenyl group directly attached to a nitrogen atom with N-[4-(dimethylamino)phenyl]-3-nitrobenzamide. The formazane acts as the starting point for building the tetrazaborinine ring system through its reaction with boron trifluoride. []

5-[4-(dimethylamino) phenyl]-3-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-1-carbothioamide

Compound Description: This compound, alongside its cobalt(II) and copper(II) complexes, has been investigated for its DNA-binding abilities and acetylcholinesterase (AChE) inhibitory effects. [] UV-Vis titration experiments revealed its interaction with calf thymus DNA (CT DNA). [] The compound exhibited a binding constant of 7.8 * 104 M, indicating a potential for DNA binding. [] Further studies showed that it acts as a very good inhibitor of AChE, suggesting potential therapeutic applications in Alzheimer's disease. []

Relevance: This compound shares a common structural motif with N-[4-(dimethylamino)phenyl]-3-nitrobenzamide, namely the 4-(dimethylamino)phenyl group. This shared moiety suggests potential similarities in their physicochemical properties and biological activities. []

5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde

Compound Description: The title compound consists of a central pyrazole ring linked to an aldehyde group and two substituted benzene rings. [] Crystallographic studies revealed that the pyrazole ring is twisted on the C—C single bond, and forms specific dihedral angles with the (dimethylamino)benzene and p-tolyl rings. [] Weak C—H⋯O hydrogen bonds contribute to the formation of supramolecular tubes along the b-axis in the crystal structure. []

Relevance: Similar to N-[4-(dimethylamino)phenyl]-3-nitrobenzamide, this compound incorporates a 4-(dimethylamino)phenyl substituent attached to a heterocyclic ring. This structural similarity hints at potential commonalities in their chemical behavior. []

3-(4-(Dimethylamino)phenyl)-7-aminoethoxy-coumarin

Compound Description: Identified as a potential lead compound for Alzheimer's disease treatment, this compound displays dual-action properties: potent and selective AChE inhibition and antioxidant activity. [] Its IC50 value against AChE is 20 nM, showing superior potency compared to the reference drug donepezil (IC50 = 6 nM). [] Additionally, it demonstrates favorable selectivity for AChE over butyrylcholinesterase (BuChE) with an IC50 BuChE/AChE ratio of 354. [] The compound exhibits antioxidant properties, low cytotoxicity, and promising predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) characteristics. [] Kinetic and molecular modeling studies revealed a mixed-type mode of action against AChE. []

Relevance: This coumarin derivative shares the 4-(dimethylamino)phenyl structural feature with N-[4-(dimethylamino)phenyl]-3-nitrobenzamide. The presence of this common moiety in a compound with AChE inhibitory and antioxidant properties highlights the potential for N-[4-(dimethylamino)phenyl]-3-nitrobenzamide to exhibit similar biological activities. []

N-[4-(Dimethylamino)phenyl]- and N-(4-Nitrophenyl)-α-(4-alkoxyphenyl) nitrones

Compound Description: This refers to a series of electron donor and acceptor nitrones with varying alkoxy substituents (methoxy, ethoxy, propoxy, butoxy) on the phenyl ring attached to the nitrogen atom. [] Binary mixtures of these nitrones exhibit liquid crystalline properties, particularly nematic and smectic phases. [] The stability of the induced liquid crystalline phases was compared to similar compounds with a Schiff's base linkage instead of the nitrone group. []

Relevance: Although this series differs significantly in overall structure from N-[4-(dimethylamino)phenyl]-3-nitrobenzamide, the presence of the 4-(dimethylamino)phenyl group as a substituent on the nitrone nitrogen in some derivatives highlights this moiety's potential role in influencing intermolecular interactions and self-assembly, particularly in the context of liquid crystal formation. []

(2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile (Z-4-BrPhDMAPhACN)

Compound Description: This compound exhibits distinct crystal habits and colors depending on the crystallization conditions. [] Crystals I, formed as yellow blocks, and crystals II, obtained as small, orange needles, belong to the same monoclinic space group and possess nearly identical unit-cell dimensions. [] Despite their structural similarities, the crystals exhibit different solid-state photoluminescence properties. [] Crystals I emit at 512 nm with a shoulder at 534 nm, while crystals II display a λem maximum at 582 nm. [] These differences are attributed to variations in crystal morphology, habit, and size. []

Relevance: The compound shares the 4-(dimethylamino)phenyl substituent with N-[4-(dimethylamino)phenyl]-3-nitrobenzamide, highlighting the potential impact of this group on crystal packing and solid-state properties, as demonstrated by the observed differences in photoluminescence based on crystal morphology and size. []

Pyridinium Chromophores with 4-(Dimethylamino)phenyl Electron Donor and Pyridinium Acceptor Groups

Compound Description: These chromophores, featuring 4-(dimethylamino)phenyl as the electron donor and pyridinium as the acceptor, are contrasted with related cations containing pyridyl-coordinated Ru(II) donors for their optical properties. [] The study found that extending the bridging polyene chain length leads to normal optical behavior in organic compounds, with red-shifting ICT bands and increasing first hyperpolarizabilities. [] Conversely, Ru(II) complexes exhibit blue-shifting MLCT bands and maximum hyperpolarizability at a specific chain length. []

Relevance: The comparison between organic chromophores containing the 4-(dimethylamino)phenyl donor and Ru(II) complexes highlights the significant influence of the electron donor unit on the optical and electronic properties of the overall system. This information is relevant for understanding how modifications to the donor portion, such as the presence of a benzamide group in N-[4-(dimethylamino)phenyl]-3-nitrobenzamide, might affect the compound's electronic behavior. []

N-Butyl-1-(4-Dimethylamino)Phenyl-1,2,3,4-Tetrahydro-β-Carboline-3-Carboxamide (C4)

Compound Description: This compound demonstrated potent in vitro trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. [] Further investigation revealed a synergistic effect when combined with benznidazole, a current treatment option for Chagas disease. [] In vivo studies in a murine model showed that C4, both alone and in combination with benznidazole, significantly reduced parasitemia levels and improved survival rates. [] This finding suggests its potential as a new trypanocidal drug candidate. []

Relevance: N-Butyl-1-(4-Dimethylamino)Phenyl-1,2,3,4-Tetrahydro-β-Carboline-3-Carboxamide shares the 4-(dimethylamino)phenyl structural motif with N-[4-(dimethylamino)phenyl]-3-nitrobenzamide, suggesting possible similarities in their biological activities and interactions with biological targets. []

N-(2-Chloro­phenyl)-2-{(1E)-[4-(dimethyl­amino)phenyl]methyl­eneamino}-4,7-dihydro-1-benzothio­phene-3-carboxamide

Compound Description: X-ray crystallography confirmed the structure of this compound, revealing a planar benzothiophene moiety and a dimethylaminophenyl ring forming a dihedral angle of 41.9 (1)° with the benzothiophene plane. [] The molecule is stabilized by various hydrogen bonds, including N—H⋯Cl, N—H⋯N, C—H⋯N, C—H⋯S, and C—H⋯O interactions. []

Relevance: The presence of the [4-(dimethyl­amino)phenyl]methyl­eneamino group in this molecule, which is structurally similar to the 4-(dimethylamino)phenyl moiety in N-[4-(dimethylamino)phenyl]-3-nitrobenzamide, suggests that these groups could have comparable effects on molecular conformation and intermolecular interactions. []

N-Butyl-1-(4-dimethylamino)phenyl-1,2,3,4-tetrahydro-β-carboline-3-carboxamide (C4)

Compound Description: This compound has shown promising antileishmanial activity against Leishmania amazonensis. [] Studies indicate that it induces morphological and ultrastructural changes in the parasite, including depolarization of the mitochondrial membrane, loss of cell membrane integrity, and increased production of mitochondrial superoxide anions. [] These findings suggest that C4's antileishmanial effects are mediated by mitochondrial dysfunction, making it a potential candidate for developing new treatments for leishmaniasis. []

Relevance: Similar to N-[4-(dimethylamino)phenyl]-3-nitrobenzamide, this compound contains the 4-(dimethylamino)phenyl group. This structural similarity may indicate shared mechanisms of action or interactions with biological targets, highlighting its potential as an antiparasitic agent. []

N-(4-(3,4-Dichlorophenoxy)-phenyl)-4-alkoxybenzamide Derivatives

Compound Description: This series of compounds, synthesized via a four-step process, exhibited anti-tuberculosis activity. [] Among the derivatives, compounds 7c, 7e, and 7i displayed significant activity against the H37RV strain, with a minimum inhibitory concentration (MIC) value of 62.5 μg/mL. [] These findings highlight the potential of this class of compounds as anti-tuberculosis agents. []

Relevance: While these derivatives differ significantly from N-[4-(dimethylamino)phenyl]-3-nitrobenzamide in their core structure, the exploration of various alkoxy substituents on the benzamide ring provides insights into the structure-activity relationship. This information can inform the design and development of analogs of N-[4-(dimethylamino)phenyl]-3-nitrobenzamide with potentially enhanced biological activities. []

1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone

Compound Description: This compound is characterized by a nearly coplanar arrangement of the dimethylaminophenyl group and the central propenone unit, with a dihedral angle of 13.1 (1)° between their mean planes. [] In contrast, the dichlorophenyl group is significantly twisted from the plane, forming a dihedral angle of 64.0 (1)°. [] The crystal packing is stabilized by intermolecular C—H⋯O and weak C—H⋯π interactions. []

Relevance: This compound, like N-[4-(dimethylamino)phenyl]-3-nitrobenzamide, contains a 4-(dimethylamino)phenyl moiety. The presence of this common group suggests potential similarities in their electronic properties and conformational preferences, which could influence their interactions with biological targets or their pharmaceutical properties. []

3,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-enylidene}-1-methyl-4-piperidone

Compound Description: This compound is recognized as a potential biophotonic material due to its two-photon absorption properties and fluorescence activity. [] Its crystal structure reveals a flattened boat conformation for the central heterocycle, attributed to conjugation between the donor and acceptor portions. [] Weak intermolecular C—H⋯π(arene) and C—H⋯O steric contacts contribute to the crystal packing along the a-axis. []

Relevance: The presence of two 4-(dimethylamino)phenyl substituents in this compound, compared to one in N-[4-(dimethylamino)phenyl]-3-nitrobenzamide, highlights the versatility of this group in constructing molecules with interesting optical properties. It also suggests the potential for modifying N-[4-(dimethylamino)phenyl]-3-nitrobenzamide with additional chromophores to explore its photophysical behavior. []

3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile

Compound Description: This compound exists as both Z and E isomers, both of which were synthesized through a Knoevenagel condensation reaction. [] The isomers were characterized using X-ray diffraction and density functional theory (DFT) calculations. [] The Z isomer crystallizes in the monoclinic P21/n space group, while the E isomer adopts a triclinic P-1 space group. [] Despite their different crystal structures, both isomers exhibit similar bond lengths and angles. [] DFT calculations reveal that the Z isomer is slightly more stable than the E isomer in isolation. []

Relevance: While this acrylonitrile derivative differs from N-[4-(dimethylamino)phenyl]-3-nitrobenzamide in its core structure, both compounds share the 4-(dimethylamino)phenyl group. This commonality, combined with the observation that the Z isomer of the acrylonitrile derivative is more stable in the solid state due to specific intermolecular interactions, provides valuable insights for understanding how structural modifications can influence the stability and packing of compounds containing this moiety. []

2-[4-(Dimethylamino)phenyl]benzothiazole (DMAPBT)

Compound Description: This compound exhibits dual fluorescence in various solvents, regardless of their polarity and hydrogen-bonding nature. [] The normal Stokes-shifted emission (B) originates from a locally excited π* electronic state, whereas the large Stokes-shifted band (A) arises from a twisted intramolecular charge-transfer (TICT) state. [] This observation suggests that the energy of the TICT state is consistently lower than that of the locally excited state. []

Relevance: Even though this benzothiazole derivative differs structurally from N-[4-(dimethylamino)phenyl]-3-nitrobenzamide, both molecules share the 4-(dimethylamino)phenyl group. The fact that this group contributes to the observed dual fluorescence in DMAPBT highlights its potential to influence the electronic properties and excited state behavior of related compounds. This information can guide future investigations into the photophysical properties of N-[4-(dimethylamino)phenyl]-3-nitrobenzamide and its analogs. []

4‐Amino‐5‐Phenyl‐3‐(trifluoromethyl)pyrazoles

Compound Description: These compounds were used as a basis for developing new analgesics. [] Modifications included introducing 4-(het)arylimino groups, methylation, alkylation, and the addition of thiourea fragments. [] One derivative, 1-phenyl-N-(5-phenyl-3-(trifluoromethyl)pyrazol-4-yl)methan-imine, exhibited superior analgesic activity compared to the original 4-aminopyrazole, diclofenac, and metamizole. [] Importantly, all synthesized derivatives displayed an acceptable ADME profile based on computer calculations. []

Relevance: Despite the difference in their core structures, the modifications explored for 4‐amino‐5‐phenyl‐3‐(trifluoromethyl)pyrazoles offer valuable insights for designing and synthesizing analogs of N-[4-(dimethylamino)phenyl]-3-nitrobenzamide. Particularly, introducing various substituents on the phenyl ring or modifying the amide linker could lead to derivatives with improved pharmacological properties or novel biological activities. []

squaraine and its Derivatives (USq-1-13)

Compound Description: This class of unsymmetrical squaraines was designed to enhance the spectral response of photoconductive squaraines used in xerographic devices. [] Synthesized by condensing 1-aryl-2-hydroxycyclobutene-3,4-diones with N,N-dimethylaniline derivatives, these compounds exhibited improved light absorption in the visible region. []

Relevance: Though structurally distinct from N-[4-(dimethylamino)phenyl]-3-nitrobenzamide, these squaraine derivatives incorporate the 4-(dimethylamino)phenyl group as a key structural element. Their successful application in enhancing the spectral response of photoconductive materials underscores the potential of this group in tuning the electronic and optical properties of organic compounds. This knowledge can be valuable in exploring the potential applications of N-[4-(dimethylamino)phenyl]-3-nitrobenzamide and its derivatives in materials science. []

2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol (1) and its Aminomethyl Derivatives (2a-e)

Compound Description: These compounds, synthesized and characterized using various spectroscopic techniques, were evaluated for their anti-inflammatory activity using a heat-induced protein denaturation technique. [] The aminomethyl derivatives (2a-e) displayed higher potency than the parent compound (1). [] Notably, derivatives with dimethylamino-methyl, diethylaminomethyl, and pyrrolidinomethyl moieties (2a, 2c, and 2e) exhibited superior activity compared to diclofenac sodium, a standard anti-inflammatory drug. [] Structure-activity relationship (SAR) analysis suggested a correlation between the activity of the aminomethyl moiety and its pKa value. []

Relevance: Although structurally different from N-[4-(dimethylamino)phenyl]-3-nitrobenzamide, the exploration of aminomethyl derivatives with varying substituents and their observed anti-inflammatory activity offers valuable insights for designing analogs of the target compound. Introducing similar modifications, such as aminomethyl groups with different substituents, could potentially enhance the biological activity profile of N-[4-(dimethylamino)phenyl]-3-nitrobenzamide or impart novel therapeutic properties. []

N-[4-(6-Dimethylamino-2-benzofuranyl)phenyl]maleimide (DBPM)

Compound Description: This fluorogenic reagent specifically labels SH groups in thiol compounds, enabling their sensitive detection. [, ] It forms stable fluorescent derivatives with various biological thiols, including glutathione (GSH), cysteine, N-acetylcysteine, cysteamine, and D-penicillamine. [, ] This property allows for the separation and quantification of these thiols using high-performance liquid chromatography (HPLC) with fluorescence detection. [, ] The method has been successfully applied to determine thiol levels in biological samples like rat liver. []

Relevance: While DBPM differs significantly from N-[4-(dimethylamino)phenyl]-3-nitrobenzamide in its structure and application, both compounds contain the 4-(dimethylamino)phenyl group. This shared moiety emphasizes the versatility of this group in constructing molecules with diverse applications, ranging from biological probes to potential pharmaceuticals. [, ]

N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib)

Compound Description: This compound is a potent and orally available bromodomain and extraterminal domain (BET) family bromodomain inhibitor. [] It exhibits excellent potency in biochemical and cellular assays, favorable pharmacokinetic properties in animal models and humans, and in vivo efficacy in mouse models of cancer progression and inflammation. [] These properties led to its development as a clinical candidate for cancer and inflammatory diseases. []

Relevance: Although structurally distinct from N-[4-(dimethylamino)phenyl]-3-nitrobenzamide, ABBV-075 highlights the importance of exploring diverse heterocyclic scaffolds and substituents in drug discovery. Its success as a clinical candidate underscores the potential of developing novel compounds with improved potency and pharmacological properties by modifying the core structure and introducing specific functional groups. []

17α-Acetoxy-11β-[4-N,N-(dimethylamino)phenyl]-21-methoxy-19-norpregna-4,9-diene-3,20-dione

Compound Description: This compound acts as a potent antiprogestogen agent. [] A multistep synthesis was developed to produce this compound, involving transformations such as cyano group replacement, acetylation, deacetylation, selective acetal formation and deprotection, methylation, reduction, epoxidation, Grignard addition, and oxidation. []

Relevance: Although based on a steroid scaffold and therefore structurally dissimilar to N-[4-(dimethylamino)phenyl]-3-nitrobenzamide, this compound emphasizes the significance of the 4-(dimethylamino)phenyl moiety in medicinal chemistry. Its presence in a potent antiprogestogen agent suggests that this group might contribute to binding affinity or impart other favorable pharmacological properties. This knowledge can inform the design and development of novel bioactive compounds containing the 4-(dimethylamino)phenyl group. []

(+)‐N‐{4‐[(1S,2S)‐2‐(Di­methyl­amino)‐1‐(1H‐imidazol‐1‐yl)­propyl]­phenyl}‐2‐benzo­thia­zol­amine

Compound Description: This compound acts as an inhibitor of the cytochrome P-450 system, which is responsible for metabolizing all-trans-retinoic acid. [] Its crystal structure reveals a dihedral angle of 80.2 (1)° between two planar rings connected by a central CH group. [] Additionally, the planar systems linked through an NH group form a dihedral angle of 37.12 (8)°. [] The crystal structure is stabilized by N—H⋯N hydrogen bonds, forming infinite chains along the c direction. []

Relevance: This benzothiazole derivative, while structurally different from N-[4-(dimethylamino)phenyl]-3-nitrobenzamide, incorporates a dimethylamino group as part of a larger substituent on the phenyl ring. This structural similarity highlights the potential importance of the dimethylamino group in influencing molecular conformation, intermolecular interactions, and, consequently, biological activity. []

2-Phenyl-3-substituted Quinazolin-4(3H)-ones

Compound Description: These compounds, synthesized from 2-phenyl-3-chloroacetamido quinazolin-4(3H)-ones by reacting with various aromatic amines and thiols, demonstrated moderate antioxidant activity, good antitubercular activity, and better antibacterial activity compared to standard drugs. [] Their structures were confirmed by IR, 1H NMR, mass spectrometry, and elemental analysis. []

Relevance: While structurally distinct from N-[4-(dimethylamino)phenyl]-3-nitrobenzamide, the synthesis and biological evaluation of these quinazolinone derivatives highlight the potential of exploring different heterocyclic scaffolds and substituents for developing novel antimicrobial and antioxidant agents. This information can be valuable in designing and synthesizing analogs of N-[4-(dimethylamino)phenyl]-3-nitrobenzamide with improved pharmacological properties. []

4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine

Compound Description: This compound adopts an extended molecular structure, with the thiazole ring inclined at 9.2 (1)° and 15.3 (1)° to the chlorophenyl and 4-(dimethylamino)phenyl rings, respectively. [] The benzene rings are tilted at an angle of 19.0 (1)° relative to each other. [] A weak intermolecular C—H⋯π contact stabilizes the crystal structure. []

Relevance: This compound, although structurally different from N-[4-(dimethylamino)phenyl]-3-nitrobenzamide, shares the 4-(dimethylamino)phenyl group. This shared feature emphasizes the importance of this group in influencing molecular conformation and potentially contributing to intermolecular interactions, as evidenced by the observed C—H⋯π contact in the crystal structure. []

1-Phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes (PATs)

Compound Description: This class of compounds, particularly those with specific 4-amino substituents, exhibited sigma-like neuromodulatory activity by stimulating tyrosine hydroxylase (TH) activity in rodent brain tissue. [] The stimulation was blocked by BMY-14802, a putative sigma-receptor antagonist, suggesting the involvement of a novel sigma-like receptor. [] Among the PATs, trans-catechol analogs showed low affinity for the receptor, while analogs with dihydroxy or bulky nitrogen substituents had minimal affinity and effect on TH activity. []

Relevance: Although structurally different from N-[4-(dimethylamino)phenyl]-3-nitrobenzamide, the study of PATs and their interaction with a novel sigma-like receptor highlights the importance of exploring structure-activity relationships for neuroactive compounds. It underscores the potential of modifying existing scaffolds or introducing specific substituents to develop compounds with enhanced selectivity and potency for desired neurological targets. []

ADX47273 [S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]

Compound Description: This compound acts as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [] It enhances N-methyl-D-aspartate receptor function, making it a potential therapeutic agent for schizophrenia. [] ADX47273 demonstrated efficacy in preclinical models of schizophrenia, reducing conditioned avoidance responding and apomorphine-induced climbing in rodents. [] Furthermore, it improved cognition in novel object recognition and impulsivity tests. []

Relevance: Though structurally distinct from N-[4-(dimethylamino)phenyl]-3-nitrobenzamide, ADX47273 exemplifies the strategy of targeting specific receptor subtypes for therapeutic benefit. Its success in preclinical models of schizophrenia underscores the potential of exploring novel pharmacological targets and developing compounds with improved selectivity and efficacy for treating complex neurological disorders. []

Ethyl 2-phenyl-3-(4-phenyl-1,2,3-selenadiazol-5-yl)-3-p-tolylpropanoate

Compound Description: This compound, characterized by X-ray crystallography, features a planar selenadiazole ring with a dihedral angle of 50.17 (1)° between the selenadiazole and the attached benzene ring. [] The crystal packing is stabilized by intermolecular C—H⋯N interactions. []

Relevance: Although structurally different from N-[4-(dimethylamino)phenyl]-3-nitrobenzamide, this selenadiazole derivative highlights the use of heterocyclic rings containing selenium in medicinal chemistry. Exploring similar selenium-containing heterocycles as potential replacements for the nitrobenzamide moiety in N-[4-(dimethylamino)phenyl]-3-nitrobenzamide could lead to analogs with unique biological activities or improved pharmacological properties. []

1,5-Di(4-R-phenyl)-3-selenopentanediones-1,5

Compound Description: This series of organoselenium compounds, particularly DAPS-25 (1,5-diphenyl-3-selenopentanedione-1,5) and its alkoxy-substituted derivatives, exhibited interaction with extracellular lectins from the Basidiomycete Lentinula edodes (shiitake mushroom). [] The study investigated the role of spatial and electronic structure, hydrophobic properties, and concentration of these compounds on their interaction with lectins. []

Relevance: Though structurally different from N-[4-(dimethylamino)phenyl]-3-nitrobenzamide, the investigation of these organoselenium compounds and their interaction with fungal lectins provides insights into the importance of specific structural features and physicochemical properties in molecular recognition events. It highlights the potential of exploring diverse chemical scaffolds, including organoselenium compounds, for developing novel bioactive molecules with potential therapeutic applications. []

3-Chloro-N-(2-((2-Dimethylamino) Ethyl) (Methyl) Amino)-4-Methoxy-5-((4-(1-Methyl-1h-Indol-3-Yl) Pyrimidin-2-Yl) Amino) Phenyl) Propanamide

Compound Description: This compound is a potential genotoxic impurity found in osimertinib mesylate, an antineoplastic agent. [] A sensitive and specific ultra-performance liquid chromatography (UPLC) method with QDa detection was developed to quantify this impurity at trace levels. []

Relevance: This compound shares the dimethylamino group with N-[4-(dimethylamino)phenyl]-3-nitrobenzamide. The identification of this compound as a genotoxic impurity underscores the importance of carefully evaluating the safety profile of compounds containing the dimethylamino group and highlights the need for developing robust analytical methods to detect and quantify potential impurities during drug development. []

N′-[(E)-4-(Dimethylamino)benzylidene]-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide

Compound Description: The crystal structure of this compound revealed a dimeric arrangement, with inversion-related molecules linked through pairs of N—H⋯O hydrogen bonds, forming R22(8) motifs. [] Additional N—H⋯O hydrogen bonds and two C—H⋯π contacts involving the phenyl and indole rings contribute to the three-dimensional network within the crystal structure. []

Relevance: This compound, like N-[4-(dimethylamino)phenyl]-3-nitrobenzamide, contains a 4-(dimethylamino)phenyl group. The observed hydrogen bonding and π-π interactions involving this group in the crystal structure of the acetohydrazide derivative offer valuable insights into the potential intermolecular interactions that this group can participate in. This information is relevant for understanding the solid-state properties and potential biological activity of N-[4-(dimethylamino)phenyl]-3-nitrobenzamide. []

1-(4-(N-(4-(2,4- Dichlorophenyl)-6-(6-Methylnaphthalen-2-Yl)Pyrimidin- 2-Yl)Sulfamoyl)Phenyl)-5-Oxo-2-Phenyl-2,5-Dihydro-1h- Pyrrole-3-Carboxylic Acid

Compound Description: This compound, derived from the heterocyclization of specific Schiff bases, was synthesized and characterized using IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis. [] Although its biological activity is not reported in the provided abstract, the presence of multiple heterocyclic rings and a carboxylic acid group suggests potential for interacting with biological targets.

Relevance: While structurally distinct from N-[4-(dimethylamino)phenyl]-3-nitrobenzamide, this pyrrole derivative highlights the importance of exploring diverse heterocyclic scaffolds and incorporating various functional groups for developing novel bioactive compounds. This information can be valuable in designing analogs of N-[4-(dimethylamino)phenyl]-3-nitrobenzamide with potentially improved pharmacological properties or novel biological activities. []

5-{(E)-[4-(2″,5″-Dioxo-2″,5″-dihydro-1H-pyrrol-1-yl)phenyl]diazenyl}-2-methyl-N3-phenyl-3-thiophenecarboxamide Analogues

Compound Description: These thiophene-carboxamide analogues, designed by incorporating N-phenylmaleimide and specific substituted thiophenecarboxamides, were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. [] The compounds exhibited promising antibacterial activity, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values comparable to ciprofloxacin, a standard antibiotic. []

Relevance: While structurally different from N-[4-(dimethylamino)phenyl]-3-nitrobenzamide, the development and evaluation of these thiophene-carboxamide analogues emphasize the importance of exploring different heterocyclic systems and incorporating various pharmacophores for designing novel antibacterial agents. This information can be helpful in guiding the synthesis and evaluation of analogs of N-[4-(dimethylamino)phenyl]-3-nitrobenzamide for potential antimicrobial activity. []

(E)-5-Phenyl-3-[(pyridin-4-ylmethylidene)amino]thiazolidin-2-iminium Bromide Monohydrate

Compound Description: Crystallographic analysis revealed that the cations, anions, and water molecules in this compound interact through a network of O—H⋯Br, N—H⋯Br, and N—H⋯N hydrogen bonds. [] This intricate network forms cross layers parallel to the (120) and (20) planes, further stabilized by C—H⋯π interactions. []

Relevance: Though structurally dissimilar from N-[4-(dimethylamino)phenyl]-3-nitrobenzamide, the presence of a thiazolidine ring in this compound and the observed hydrogen bonding patterns offer valuable insights into potential intermolecular interactions. This information can be relevant for understanding the solid-state properties and potential biological activity of N-[4-(dimethylamino)phenyl]-3-nitrobenzamide, as hydrogen bonding plays a crucial role in drug-receptor interactions. []

2-Methyl-5-nitro-N-(4-(3-(5-substituted-4,5-dihydroisoxazol-3- yl)phenoxy)phenyl)benzenesulfonamide

Compound Description: These isoxazole derivatives, synthesized and characterized using elemental analysis and 1H NMR spectroscopy, were evaluated for their antimicrobial activity. [] The presence of the isoxazole ring and the sulfonamide group suggests potential for interacting with biological targets, and their antimicrobial activity further supports this notion.

Relevance: Though structurally distinct from N-[4-(dimethylamino)phenyl]-3-nitrobenzamide, the synthesis and evaluation of these isoxazole derivatives emphasize the potential of incorporating different heterocyclic systems and exploring various substituents to discover novel antimicrobial agents. This information can be valuable in designing and synthesizing analogs of N-[4-(dimethylamino)phenyl]-3-nitrobenzamide with potentially improved pharmacological properties or new biological activities. []

N-[4-(3-Methyl-3-Phenyl-Cyclobutyl)-Thiazol-2-yl]-N′-Phenyl Hydrazine

Compound Description: This compound was synthesized, structurally characterized, and its electronic and spectroscopic properties were investigated using both experimental and computational methods. [] The study confirmed the structure through single-crystal X-ray diffraction and compared experimental data with theoretical calculations performed at the RB3LYP/6-31G(d,p) and RB3LYP/6-311G(d,p) levels of theory. [] The conformational flexibility was explored using semi-empirical (RAM1) calculations. []

Properties

Product Name

N-[4-(dimethylamino)phenyl]-3-nitrobenzamide

IUPAC Name

N-[4-(dimethylamino)phenyl]-3-nitrobenzamide

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

InChI

InChI=1S/C15H15N3O3/c1-17(2)13-8-6-12(7-9-13)16-15(19)11-4-3-5-14(10-11)18(20)21/h3-10H,1-2H3,(H,16,19)

InChI Key

XNTRXTZOHVNRBN-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.